molecular formula C8H11F3O2 B13591960 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13591960
M. Wt: 196.17 g/mol
InChI Key: CKNUANZBSKZZAK-UHFFFAOYSA-N
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Description

1-(7-Oxabicyclo[221]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Chemical Reactions Analysis

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives and trifluoromethylated compounds. Compared to these, 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to its combination of a bicyclic structure and a trifluoromethyl group, which imparts distinct chemical and physical properties . Similar compounds include:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7,12H,1-3H2

InChI Key

CKNUANZBSKZZAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(C(F)(F)F)O

Origin of Product

United States

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